N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-3-piperidin-2-ylpiperidine-1-carboxamide
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Overview
Description
N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-3-piperidin-2-ylpiperidine-1-carboxamide is a complex organic compound often explored in advanced chemical and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-3-piperidin-2-ylpiperidine-1-carboxamide typically involves multi-step organic reactions. A common starting material might be 3-(difluoromethoxy)-4-methoxybenzaldehyde, which undergoes a series of reactions including condensation, reduction, and cyclization.
Industrial Production Methods
In an industrial setting, large-scale production would necessitate careful optimization of reaction conditions, use of catalysts, and purification steps to ensure high yield and purity. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be employed for quality control.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-3-piperidin-2-ylpiperidine-1-carboxamide can undergo several chemical reactions, including:
Oxidation: : Leading to the formation of carboxylic acids or ketones.
Reduction: : Potentially reducing the compound to various amine derivatives.
Substitution: : Reacting with nucleophiles or electrophiles to form new compounds.
Common Reagents and Conditions
Reagents such as hydrogen gas (for reductions), oxidizing agents like potassium permanganate (for oxidations), and various nucleophiles/electrophiles are commonly used. Reaction conditions might include elevated temperatures, pressures, or the use of solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a difluoromethoxy carboxylic acid derivative, while substitution could introduce new functional groups to the piperidine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is a valuable intermediate for synthesizing more complex molecules and can act as a catalyst or reagent in various reactions.
Biology
In biological research, it might be used to study the interactions between small molecules and biological macromolecules such as proteins or nucleic acids.
Medicine
This compound could be explored for its potential therapeutic properties, such as acting on specific biochemical pathways implicated in disease.
Industry
Industrial applications might include its use in the development of new materials or as a precursor in the manufacturing of pharmaceuticals.
Mechanism of Action
The compound's mechanism of action is determined by its ability to interact with molecular targets, such as binding to specific proteins or receptors. These interactions can modulate biological pathways and elicit physiological responses. For instance, binding to an enzyme might inhibit its activity, leading to downstream effects in a metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
N-[4-(difluoromethoxy)phenyl]-3-piperidin-2-ylpiperidine-1-carboxamide
N-[3-methoxyphenyl]-3-piperidin-2-ylpiperidine-1-carboxamide
Uniqueness
Compared to these similar compounds, N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-3-piperidin-2-ylpiperidine-1-carboxamide is unique due to the presence of both difluoromethoxy and methoxy groups on the benzene ring. These modifications can significantly impact its chemical reactivity and biological activity, making it a compound of particular interest for targeted scientific investigations.
There you have it
Properties
IUPAC Name |
N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-3-piperidin-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F2N3O3/c1-27-17-8-7-14(11-18(17)28-19(21)22)12-24-20(26)25-10-4-5-15(13-25)16-6-2-3-9-23-16/h7-8,11,15-16,19,23H,2-6,9-10,12-13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRCCKIXKQZMIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCCC(C2)C3CCCCN3)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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